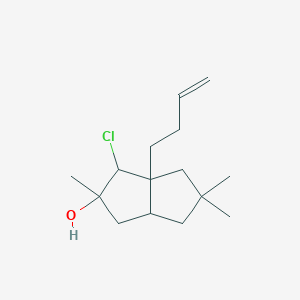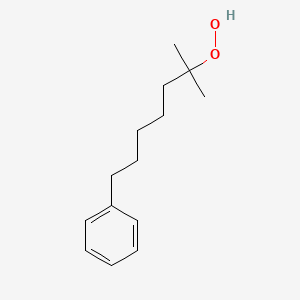
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using microwave irradiation or specific catalysts .
Analyse Chemischer Reaktionen
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde has numerous scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and biologically active compounds.
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: They exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets and pathways. Indole derivatives often act as receptor agonists or antagonists, modulating signaling pathways in cells . For example, they can bind to receptors in the immune system, influencing the production of cytokines and other signaling molecules .
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-2-phenyl-1H-indole-1-carbaldehyde can be compared with other indole derivatives such as:
Indole-3-carbaldehyde: Known for its role in plant hormone synthesis and immune modulation.
1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde: Used in antimicrobial applications.
Indole-3-acetic acid: A plant hormone involved in growth and development. The uniqueness of this compound lies in its specific structural modifications, which can influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
83824-11-7 |
|---|---|
Molekularformel |
C17H15NO |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
3-ethyl-2-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C17H15NO/c1-2-14-15-10-6-7-11-16(15)18(12-19)17(14)13-8-4-3-5-9-13/h3-12H,2H2,1H3 |
InChI-Schlüssel |
PUEHYBQAOIKIBR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N(C2=CC=CC=C21)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1,4,6-Trioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14423078.png)
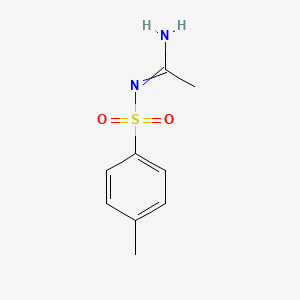
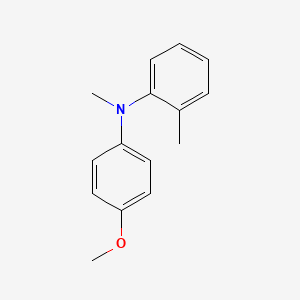
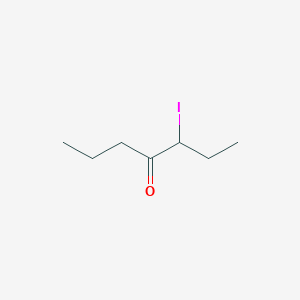
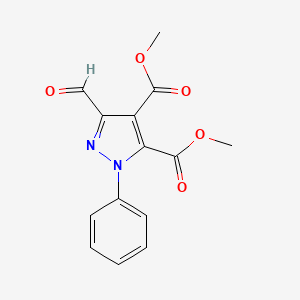
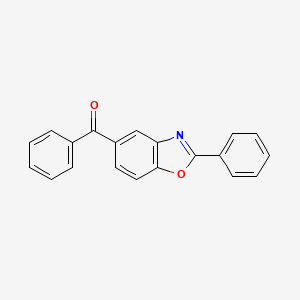
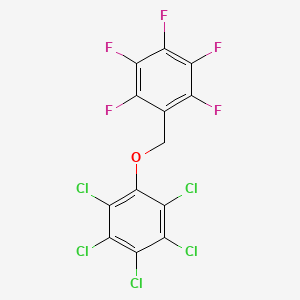
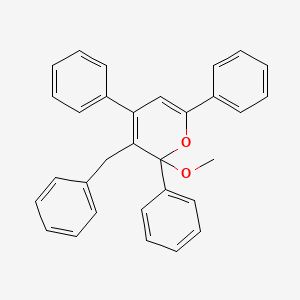
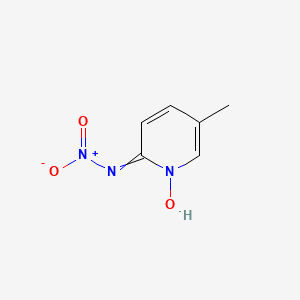
![4-[12-(4-Carboxyphenoxy)dodecoxy]benzoic acid](/img/structure/B14423132.png)
![7,7-Diiodobicyclo[2.2.1]heptane](/img/structure/B14423138.png)
![4-[3-(Phenylsulfanyl)propyl]cyclohex-3-EN-1-one](/img/structure/B14423151.png)
